

# Assessing the Cardiovascular Outcome Potential of Utreglutide Relative to Competitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Utreglutide |           |  |  |  |
| Cat. No.:            | B15571701   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Utreglutide** (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist in clinical development for the treatment of obesity and type 2 diabetes (T2DM).[1][2][3][4][5] As a member of the incretin mimetic class, which has demonstrated significant cardiovascular benefits, the potential of **Utreglutide** to reduce cardiovascular risk is of high interest.[6][7][8][9][10] This guide provides a comparative analysis of **Utreglutide** against established competitors with robust cardiovascular outcome trial (CVOT) data, offering a framework for assessing its potential in the current therapeutic landscape.

### **Overview of Utreglutide**

**Utreglutide** is currently in the early stages of clinical evaluation. Phase 1 studies have demonstrated its potential for clinically meaningful weight loss, alongside improvements in gluco-metabolic and lipid profiles in individuals with obesity.[1][3][4][5] Notably, early data suggests a novel ability to lower triglycerides.[1][5] While these findings are promising for cardiometabolic health, large-scale, long-term cardiovascular outcome trials for **Utreglutide** have not yet been completed. The assessment of its cardiovascular potential is therefore based on the established effects of the GLP-1 receptor agonist class and early-phase clinical data.



# Competitive Landscape: Established GLP-1 RAs and Dual Agonists

The primary competitors for **Utreglutide** include established GLP-1 receptor agonists such as liraglutide and semaglutide, and the dual GIP/GLP-1 receptor agonist, tirzepatide. These agents have undergone extensive evaluation in large-scale CVOTs, providing a benchmark for cardiovascular efficacy.

## Data Presentation: Comparative Cardiovascular Outcome Data

The following tables summarize the key cardiovascular outcome data from the pivotal trials of **Utreglutide**'s main competitors.

Table 1: Comparison of Key Cardiovascular Outcome Trials



| Trial                                    | Drug                              | Primary<br>Outcome<br>(MACE)                                             | Cardiovascul<br>ar Death          | Non-fatal<br>Myocardial<br>Infarction | Non-fatal<br>Stroke               |
|------------------------------------------|-----------------------------------|--------------------------------------------------------------------------|-----------------------------------|---------------------------------------|-----------------------------------|
| LEADER[11]<br>[12][13]                   | Liraglutide                       | HR 0.87<br>(95% CI,<br>0.78-0.97);<br>P=0.01                             | HR 0.78<br>(95% CI,<br>0.66-0.93) | HR 0.94<br>(95% CI,<br>0.79-1.11)     | HR 0.89<br>(95% CI,<br>0.72-1.11) |
| SUSTAIN-<br>6[14][15][16]<br>[17]        | Semaglutide                       | HR 0.74<br>(95% CI,<br>0.58-0.95);<br>P<0.001 for<br>non-inferiority     | HR 0.98<br>(95% CI,<br>0.65-1.48) | HR 0.74<br>(95% CI,<br>0.51-1.08)     | HR 0.61<br>(95% CI,<br>0.38-0.99) |
| REWIND[18]<br>[19][20][21]               | Dulaglutide                       | HR 0.88<br>(95% CI,<br>0.79-0.99);<br>P=0.026                            | HR 0.91<br>(95% CI,<br>0.78-1.06) | HR 0.96<br>(95% CI,<br>0.79-1.16)     | HR 0.76<br>(95% CI,<br>0.61-0.95) |
| SURPASS-<br>CVOT[22][23]<br>[24][25][26] | Tirzepatide<br>vs.<br>Dulaglutide | HR 0.92<br>(95% CI,<br>0.83-1.01)<br>(non-inferior<br>to<br>dulaglutide) | -                                 | -                                     | -                                 |

MACE: Major Adverse Cardiovascular Events, typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR: Hazard Ratio; CI: Confidence Interval.

## **Experimental Protocols**

Detailed methodologies for the key competitor trials are outlined below.

## LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)

• Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11][13]



- Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.[13][27]
- Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or placebo, in addition to standard care.[12][13]
- Primary Outcome: The primary composite outcome was the first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[12]
- Duration: The median follow-up period was 3.8 years.[13][27]

# SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with Type 2 Diabetes)

- Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.[15][16]
- Participants: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both.[14][15][17]
- Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo, in addition to standard of care.[16]
- Primary Outcome: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[16]
- Duration: The median follow-up was 2.1 years.[14]

## **REWIND (Researching Cardiovascular Events with a Weekly Incretin in Diabetes)**

- Study Design: A randomized, double-blind, placebo-controlled superiority trial.[20]
- Participants: 9,901 patients with type 2 diabetes, with a majority having cardiovascular risk factors but not established cardiovascular disease.[18][20]
- Intervention: Patients were randomized to receive once-weekly subcutaneous dulaglutide (1.5 mg) or placebo, in addition to standard care.[18]



- Primary Outcome: The primary composite outcome was the first occurrence of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[18]
- Duration: The median follow-up was 5.4 years, the longest for a GLP-1 RA CVOT.[18][20]

# SURPASS-CVOT (A Study of Tirzepatide Compared With Dulaglutide on Major Cardiovascular Events in Participants With Type 2 Diabetes)

- Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.[25][26]
- Participants: Over 13,000 adults with type 2 diabetes and established atherosclerotic cardiovascular disease.[22][26]
- Intervention: The trial compared tirzepatide to dulaplutide.[22][25]
- Primary Outcome: The primary endpoint was the time to the first occurrence of major adverse cardiovascular events (cardiovascular death, myocardial infarction, or stroke).[22]
   [26]
- Key Finding: Tirzepatide was found to be non-inferior to dulaglutide for major adverse cardiovascular events.[22][23]

## Mandatory Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page



Caption: GLP-1 Receptor Signaling Pathway in Pancreatic  $\beta$ -cells.



Click to download full resolution via product page



Caption: Hypothetical Cardiovascular Outcome Trial (CVOT) Workflow.

### Conclusion

**Utreglutide**, as a novel GLP-1 receptor agonist, shows promise in addressing obesity and related metabolic disorders. While direct evidence from a dedicated CVOT is pending, the established cardiovascular benefits of other GLP-1 receptor agonists provide a strong rationale for its potential in this area. The early data on lipid-lowering effects, particularly on triglycerides, may suggest a differentiated profile that warrants further investigation in large-scale cardiovascular outcome studies. Future research should focus on confirming these early findings and establishing the cardiovascular safety and efficacy of **Utreglutide** in a dedicated CVOT, benchmarked against the high standards set by its competitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sun Pharma's GL0034 (Utreglutide) Demonstrates Significant Weight Loss, Glucometabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions - BioSpace [biospace.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. expresspharma.in [expresspharma.in]
- 4. Sun Pharma's Utreglutide demonstrates significant weight loss at the American Diabetes Association 84th Scientific Sessions [indianpharmapost.com]
- 5. Sun Pharma's GL0034 (Utreglutide) Demonstrates Significant Weight Loss, Glucometabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 6. GLP-1 receptor agonists and cardiovascular outcome trials: An update PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]

### Validation & Comparative



- 9. Long-Term Cardiovascular Outcomes of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists in Type 2 Diabetes: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular outcomes trials: a paradigm shift in the current management of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 11. rxfiles.ca [rxfiles.ca]
- 12. ajmc.com [ajmc.com]
- 13. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 14. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
- 15. bjd-abcd.com [bjd-abcd.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lilly.com [lilly.com]
- 19. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 20. hcplive.com [hcplive.com]
- 21. Once-Weekly Dulaglutide Benefit in REWIND, Longest CVOT to Date [medscape.com]
- 22. Tirzepatide Prevents Major Cardiovascular Events: Eli Lilly [mexicobusiness.news]
- 23. Tirzepatide Matches Dulaglutide in Large CV Outcomes Trial: SURPASS-CVOT | tctmd.com [tctmd.com]
- 24. Tirzepatide matches dulaglutide for cardioprotection in type 2 diabetes | springermedicine.com [springermedicine.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Comparison of tirzepatide and dulaglutide on major adverse cardiovascular events in participants with type 2 diabetes and atherosclerotic cardiovascular disease: SURPASS-CVOT design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Assessing the Cardiovascular Outcome Potential of Utreglutide Relative to Competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571701#assessing-the-cardiovascular-outcome-potential-of-utreglutide-relative-to-competitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com